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molecular formula C6H5BrINO B8401413 (5-Bromo-2-iodopyridin-3-yl)methanol

(5-Bromo-2-iodopyridin-3-yl)methanol

Cat. No. B8401413
M. Wt: 313.92 g/mol
InChI Key: VUILEMNQNZMGNM-UHFFFAOYSA-N
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Patent
US09131697B2

Procedure details

To a stirred solution of 5-bromo-3-bromomethyl-2-iodo-pyridine (25.0 g, crude, 66.313 mmol, 1 eq) in 1,4-dioxane (200 mL) was added suspension of CaCO3 (34.5 mL, 345 mmol, 5.2 eq) in water (200 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel, celite bed was washed with DCM (2×300 mL). Combined filtrate was washed with water (300 mL) and aqueous sodium bicarbonate (120 mL), dried over sodium sulfate and concentrated under reduced pressure to afford off white solid (15.3 g, crude). Crude compound was purified by washing with n-pentane (2×150 mL) to get desired compound as white solid (9.5 g, impure). Impure title compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ: 2.14 (t, J=5.8 Hz, 1H), 4.62 (d, J=5.8, 2H), 7.86 (d, J=1.32 Hz, 1H), 8.33 (d, J=3.32, 1H). LC-MS (m/z): 313.9 (M+H).
Name
5-bromo-3-bromomethyl-2-iodo-pyridine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]Br)[C:5]([I:8])=[N:6][CH:7]=1.C([O-])([O-])=[O:12].[Ca+2]>O1CCOCC1.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:12])[C:5]([I:8])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-3-bromomethyl-2-iodo-pyridine
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)I)CBr
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
34.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material, reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through celite bed over Buchner funnel, celite bed
WASH
Type
WASH
Details
was washed with DCM (2×300 mL)
WASH
Type
WASH
Details
Combined filtrate was washed with water (300 mL) and aqueous sodium bicarbonate (120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford off white solid (15.3 g, crude)
CUSTOM
Type
CUSTOM
Details
Crude compound was purified
WASH
Type
WASH
Details
by washing with n-pentane (2×150 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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